molecular formula C25H22N2O5 B4628625 ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate

ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No. B4628625
M. Wt: 430.5 g/mol
InChI Key: MCJIPRUIXYJXBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds similar to ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate often involves multi-step chemical reactions. For instance, Koca et al. (2014) synthesized a related compound through the reaction of specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by various spectroscopic methods including IR, Raman, NMR, and X-ray diffraction techniques (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, & Ç. Çırak, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving such compounds can reveal novel structures and properties. Fretz et al. (2000) reinvestigated the reaction of ethyl 2-chloro-3-(phenylamino)but-2-enoate with aniline, leading to an unexpected product, demonstrating the complex chemical behavior of related compounds (H. Fretz, Markus Gaugler, & Joseph Schneider, 2000).

Scientific Research Applications

Photovoltaic Applications

Ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate derivatives have been explored for their potential in photovoltaic applications. Specifically, derivatives of 4H-pyrano[3,2-c]quinoline have been investigated for their photovoltaic properties and their application in organic–inorganic photodiode fabrication. These derivatives demonstrate rectification behavior and photovoltaic properties under dark and illumination conditions, suggesting their utility in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties

The same set of derivatives also exhibits notable structural and optical properties when deposited as thin films. Their absorption parameters, molar extinction coefficient, and oscillator strength indicate potential applications in optical devices and materials science. The study of these derivatives provides insights into the interaction between structural modifications and optical behavior, opening avenues for the design of novel materials with tailored optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Green Chemistry Synthesis

Innovative, clean, and environmentally friendly synthesis methods have been developed for derivatives of ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate. One notable approach involves the use of lemon juice as both a solvent and a catalyst for the biocatalytic synthesis of related heterocyclic compounds. This method emphasizes the principles of green chemistry by minimizing waste and avoiding hazardous solvents and catalysts, demonstrating a sustainable approach to chemical synthesis (Petronijevic et al., 2017).

Synthesis and Characterization of Model Compounds

Research has also focused on the synthesis and characterization of model compounds related to ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate, aiming to understand its chemical behavior and potential applications. These model compounds are instrumental in studying the biochemical and physical properties of the parent compound, facilitating the exploration of its broader applications in scientific research (Mure, Wang, & Klinman, 2003).

properties

IUPAC Name

ethyl 4-[(2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-23(29)20-15-19-21(9-6-10-22(19)28)27(24(20)30)18-7-4-3-5-8-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJIPRUIXYJXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
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ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate

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